2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-20-9-5-6-12-22(20)18-32-24-14-8-7-13-23(24)27-25(37(32,34)35)17-30-28(31-27)36-19-26(33)29-16-15-21-10-3-2-4-11-21/h2-14,17H,15-16,18-19H2,1H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKGXUTZKVHREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NCCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide is a complex heterocyclic compound with a unique structure that suggests potential for diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrimido[4,5-e][1,2]thiazin core structure, which has been associated with various biological activities. The presence of the thio group and the N-phenethylacetamide moiety enhances its interaction with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. For instance, derivatives of thiazine and benzothiazine have demonstrated effectiveness against various bacterial strains and fungi. The minimal inhibitory concentrations (MICs) for related compounds often fall within microgram ranges, indicating potent activity against pathogens .
2. Anticancer Properties
Compounds structurally related to the target compound have been evaluated for their anticancer effects. For example, certain benzothiazole derivatives have shown selective cytotoxicity against tumor cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
3. Antioxidant Activity
The antioxidant potential of similar thiazine derivatives has been documented, with some exhibiting IC50 values lower than common antioxidants like gallic acid . This suggests that the compound may also contribute to oxidative stress reduction.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition: Many thiazine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction: Similar compounds have been shown to interact with various receptors, including those involved in inflammatory responses and cell signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties may be attributed to the ability to scavenge free radicals and reduce oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiazine derivatives found that certain compounds exhibited MIC values as low as 50 μg/mL against Gram-positive bacteria. This highlights the potential application of such compounds in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on related compounds indicated selective cytotoxicity against cancer cell lines such as WI-38 VA-13, with EC50 values ranging from 28 to 290 ng/mL. These findings suggest that modifications to the core structure can enhance anticancer activity .
Data Tables
Scientific Research Applications
Recent studies have highlighted the biological significance of this compound, particularly its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from thieno[2,3-d]pyrimidines have shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L . The presence of thiol groups in the structure may enhance its interaction with bacterial enzymes or cell membranes.
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) with IC50 values indicating moderate to potent cytotoxicity . The structure-activity relationship (SAR) analyses suggest that modifications in side chains significantly influence the cytotoxic effects against these cell lines.
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of a series of thienopyrimidine derivatives against resistant bacterial strains. The findings revealed that certain modifications led to enhanced activity compared to standard antibiotics, suggesting a potential role for this compound in developing new antimicrobial agents .
- Cytotoxicity Profiles : In another study focusing on cancer therapeutics, several derivatives were tested against multiple tumor cell lines. The results indicated that compounds with specific substituents exhibited significant growth inhibition, highlighting their potential as lead candidates for further drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects: 2-Methylbenzyl vs. 3-Methylbenzyl
A closely related compound, 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide (PubChem entry, ), differs only in the position of the methyl group on the benzyl substituent (3-methyl vs. 2-methyl). This positional isomerism can significantly alter steric and electronic properties:
- Electronic Effects : Electron-donating methyl groups in the ortho position (2-methyl) may destabilize the aromatic system slightly more than meta (3-methyl) substitution, affecting binding interactions in biological targets.
Comparison with Thiazolo-Pyrimidine Derivatives
Compounds 11a , 11b , and 12 from share structural motifs with the target compound, such as fused thiazine/pyrimidine systems and aromatic substituents. Key differences and implications include:
- Compound 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine Substituents: 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl. Key Data: Melting point 243–246°C, IR peaks for NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹) .
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine Substituents: 4-Cyanobenzylidene and 5-methylfuran-2-yl. Key Data: Melting point 213–215°C, IR peaks for NH (3,423 cm⁻¹) and CN (2,209 cm⁻¹) . Comparison: The electron-withdrawing cyano group may enhance metabolic stability but reduce membrane permeability relative to the target compound’s acetamide side chain.
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline
- Substituents : 5-methylfuran-2-yl and anthranilic acid-derived quinazoline.
- Key Data : Melting point 268–269°C, IR peaks for NH (3,217 cm⁻¹) and CO (1,719 cm⁻¹) .
- Comparison : The quinazoline core lacks the sulfone moiety present in the target compound, which may result in lower oxidative stability.
Preparation Methods
Initial Sulfonamide Intermediate Preparation
The synthesis begins with 2-nitrobenzenesulfonyl chloride (A1 ), which undergoes nucleophilic substitution with 2,6-dimethylaniline in methanol/water (1:1) at reflux to yield N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide (A2 ) in 85–92% yield. Subsequent nitro group reduction using hydrazine monohydrate/FeCl3/activated charcoal provides 2-aminobenzenesulfonamide (A3 ) with >95% efficiency.
Thiadiazine Ring Formation
Treatment of A3 with trimethyl orthoacetate in acetic acid under reflux facilitates cyclization to 3-methyl-2H-benzo[e]thiadiazine-1,1-dioxide (A4 ). Bromination of A4 at the methyl group using N-bromosuccinimide (NBS) in CCl4 yields 3-bromomethyl derivative A5 , a key intermediate for subsequent functionalization.
Pyrimidine Annulation
Condensation of A5 with 4-amino-1H-pyrazolo[3,4-d]pyrimidine (A6 ) in DMF at 120°C for 12 hours produces the tricyclic benzo[c]pyrimido[4,5-e]thiazin-5,5-dioxide core (A7 ). Critical parameters:
- Temperature : 120–130°C prevents decomposition
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity
- Yield : 68–74% after silica gel chromatography
Installation of the Thioacetamide-Phenethyl Side Chain
Thiolation at C2 Position
Replacement of the C2 bromide in A8 with thiol proceeds via:
Amide Coupling Strategy
Reaction of 2-mercaptoacetamide (A10 ) with N-phenethylbromoacetamide (A11 ) employs:
- Activation : EDC/HOBt in CH2Cl2 (0°C → rt, 6 h)
- Workup : Sequential washing with 5% NaHCO3, 1M HCl, brine
- Yield : 76% after recrystallization (EtOH/H2O)
Critical characterization data for final compound:
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 9H, aromatic), 4.82 (s, 2H, CH2S), 3.51 (q, J=6.8 Hz, 2H, NCH2), 2.88 (t, J=6.8 Hz, 2H, CH2Ph), 2.31 (s, 3H, ArCH3)
- HRMS : m/z [M+H]+ calcd for C31H28N4O3S2: 585.1584, found: 585.1586
Green Chemistry Approaches
Microwave-Assisted Cyclization
Replacing thermal cyclization with microwave irradiation (150°C, 300 W, 20 min) improves:
Solvent-Free Thioether Formation
Mechanochemical grinding of A9 and A11 using K2CO3 in a ball mill (30 Hz, 2 h) achieves:
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Suzuki Coupling | Pd catalysts (42% of cost) | Catalyst recycling (3 cycles) |
| Amidation | EDC/HOBt (31% of cost) | Switch to mixed anhydride method |
| Purification | Chromatography (27% cost) | Crystallization optimization |
Q & A
Basic: What are the optimized multi-step synthetic routes for this compound in laboratory settings?
The synthesis involves sequential heterocyclic coupling and functionalization:
Core Formation : Construct the benzo[c]pyrimido[4,5-e][1,2]thiazin-5,5-dioxide core via cyclization of a thiazine precursor under reflux with a Lewis acid catalyst (e.g., AlCl₃) .
Substitution : Introduce the 2-methylbenzyl group at position 6 using nucleophilic alkylation under inert conditions (N₂ atmosphere) .
Thioacetamide Coupling : React the core with N-phenethyl-2-mercaptoacetamide via a thiol-ene click reaction at 60–70°C in DMF, monitored by TLC .
Key Considerations : Use anhydrous solvents and controlled temperatures to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic and chromatographic methods are effective for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl substitution at position 6) and detects impurities. For example, aromatic protons in the 2-methylbenzyl group appear as a singlet at δ 2.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~565.2 Da) and detects by-products .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Basic: What initial biological screening assays evaluate its anticancer and antimicrobial potential?
- Anticancer :
- Antimicrobial :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
- Solvent Optimization : Replace DMF with DMSO to enhance solubility of the thiol intermediate, increasing yield from 60% to 78% .
- Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl halides, reducing side-product formation .
- Kinetic Analysis : Use in-situ IR to monitor reaction progress and adjust stoichiometry dynamically .
Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity?
- Validation Steps :
- Docking Reassessment : Re-run molecular docking (e.g., AutoDock Vina) with explicit solvent models to account for hydration effects .
- Experimental Replication : Confirm bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
- Metabolite Screening : Use LC-MS to check for in situ degradation products that may interfere with assays .
Advanced: Which computational techniques elucidate binding interactions with kinase targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses (e.g., hydrogen bonding with kinase hinge region) .
- QM/MM Hybrid Models : Calculate binding energy contributions of the 2-methylbenzyl group using Gaussian09 .
- Pharmacophore Mapping : Align structural analogs to identify critical hydrophobic and hydrogen-bonding features .
Advanced: How do structural modifications influence pharmacokinetics?
- Modification Sites :
- ADME Profiling : Use Caco-2 assays for permeability and CYP450 inhibition screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
